molecular formula C6H5F3N2 B14788293 3-(Difluoromethyl)-5-fluoropyridin-2-amine

3-(Difluoromethyl)-5-fluoropyridin-2-amine

Cat. No.: B14788293
M. Wt: 162.11 g/mol
InChI Key: SCASAWNTLLNICX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-fluoropyridin-2-amine is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method involves the difluoromethylation of pyridine derivatives using difluoromethylation reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-fluoropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and organometallic reagents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-5-fluoropyridin-2-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique biological properties.

    Organic Synthesis: The compound is valuable in organic synthesis for the construction of complex molecules.

    Biological Research: The compound is used in biological research to study the effects of fluorinated compounds on biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes. The compound can modulate the activity of enzymes by forming strong interactions with active site residues, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)-5-fluoropyridin-2-amine include other fluorinated pyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluorine groups enhances its reactivity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

3-(difluoromethyl)-5-fluoropyridin-2-amine

InChI

InChI=1S/C6H5F3N2/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H,(H2,10,11)

InChI Key

SCASAWNTLLNICX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)N)F

Origin of Product

United States

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